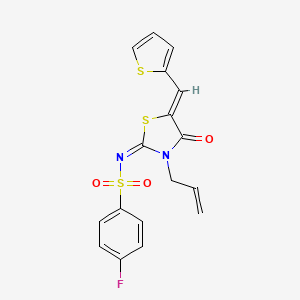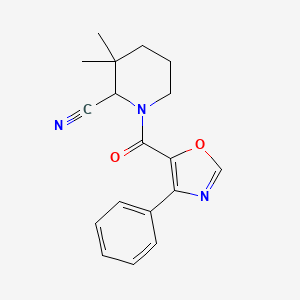
3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl-oxazole moiety and a carbonitrile group
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the piperidine ring: This can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Introduction of the carbonitrile group: This is typically done through nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The phenyl-oxazole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The carbonitrile group may also play a role in binding to enzymes or other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile include:
3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may alter its reactivity and biological activity.
3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
3,3-dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-18(2)9-6-10-21(14(18)11-19)17(22)16-15(20-12-23-16)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILBESEVVUQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=C(N=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
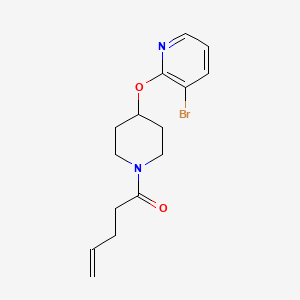
![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2910979.png)
![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)
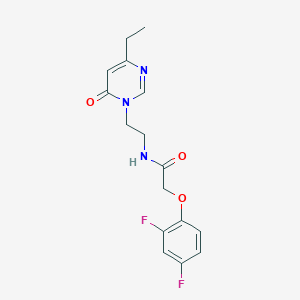
![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)
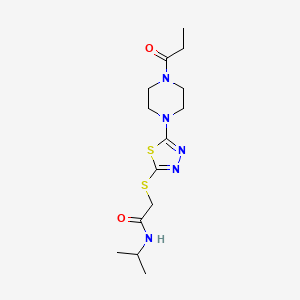
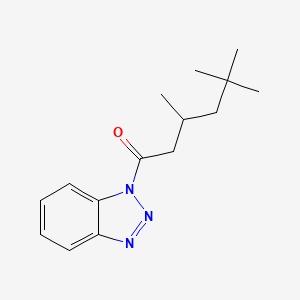
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2910989.png)
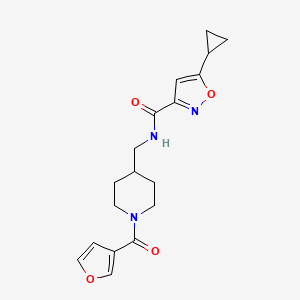
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
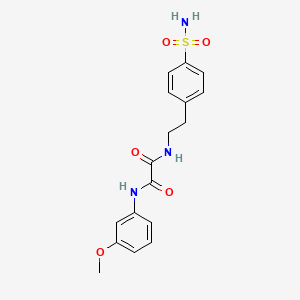
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)
